- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexesChemistry Letters, 2008, 37(10), 1080-1081,
Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure
Nombre del producto:2-(trifluoromethyl)cyclopentan-1-one
Número CAS:95524-19-9
MF:C6H7F3O
Megavatios:152.114392518997
MDL:MFCD08166673
CID:803246
PubChem ID:11321050
2-(trifluoromethyl)cyclopentan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Trifluoromethyl)cyclopentanone
- 2-(trifluoromethyl)cyclopentan-1-one
- 2-TRIFLUOROMETHYLCYCLOPENTANONE
- Cyclopentanone,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)-Cyclopentanone
- Cyclopentanone, 2-(trifluoromethyl)
- 2-(Trifluoromethyl)cyclopentanone (ACI)
- 2-Trifluoromethyl-cyclopentanone
- AKOS006284242
- MFCD08166673
- CS-15870
- CS-0060764
- W18406
- 95524-19-9
- DTXSID30462197
- Cyclopentanone, 2-(trifluoromethyl)-
- LQVDWRMXWKNZNG-UHFFFAOYSA-N
- EN300-1601078
- DB-088880
-
- MDL: MFCD08166673
- Renchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
- Clave inchi: LQVDWRMXWKNZNG-UHFFFAOYSA-N
- Sonrisas: O=C1C(C(F)(F)F)CCC1
Atributos calculados
- Calidad precisa: 152.04500
- Masa isotópica única: 152.04489933g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 150
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 17.1Ų
Propiedades experimentales
- PSA: 17.07000
- Logp: 1.91790
2-(trifluoromethyl)cyclopentan-1-one Información de Seguridad
2-(trifluoromethyl)cyclopentan-1-one Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-(trifluoromethyl)cyclopentan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM420184-1g |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 1g |
$462 | 2024-07-18 | |
eNovation Chemicals LLC | Y0995921-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$450 | 2024-08-02 | |
Enamine | EN300-1601078-2.5g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 2.5g |
$1517.0 | 2023-06-04 | |
Enamine | EN300-1601078-5.0g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 5g |
$2999.0 | 2023-06-04 | |
Enamine | EN300-1601078-0.1g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 0.1g |
$251.0 | 2023-06-04 | |
Enamine | EN300-1601078-5000mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 5000mg |
$2999.0 | 2023-09-23 | |
Enamine | EN300-1601078-50mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 50mg |
$168.0 | 2023-09-23 | |
Aaron | AR00IJVJ-50mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 50mg |
$256.00 | 2023-12-14 | |
1PlusChem | 1P00IJN7-100mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 100mg |
$143.00 | 2024-04-19 | |
1PlusChem | 1P00IJN7-250mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 250mg |
$277.00 | 2024-04-19 |
2-(trifluoromethyl)cyclopentan-1-one Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
Referencia
- Zincate-type enolate for radical α-trifluoromethylationTetrahedron Letters, 2007, 48(50), 8922-8925,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Photochemistry of 2-(perfluoroalkyl)cycloalkanonesJournal of Fluorine Chemistry, 1986, 30(4), 471-5,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfaneJournal of Fluorine Chemistry, 2000, 106(2), 217-221,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
Referencia
- Radical trifluoromethylation of ketone Li enolatesTetrahedron, 2006, 62(30), 7199-7203,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
Referencia
- Facile Radical Trifluoromethylation of Lithium EnolatesOrganic Letters, 2005, 7(22), 4883-4885,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
Referencia
- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referencia
- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzincHeterocycles, 2015, 90(2), 907-917,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Referencia
- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with DialkylzincOrganic Letters, 2006, 8(21), 4671-4673,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C
Referencia
- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexesAngewandte Chemie, 2021, 60(10), 5467-5474,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C
Referencia
- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl SulfinatesOrganic Letters, 2021, 23(13), 5107-5112,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
Referencia
- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical terminationJournal of Fluorine Chemistry, 2006, 127(4-5), 539-544,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C
Referencia
- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl KetonesAngewandte Chemie, 2017, 56(5), 1338-1341,
2-(trifluoromethyl)cyclopentan-1-one Raw materials
- 1-Pyrrolidino-1-cyclopentene
- Sodium Triflinate
- Cyclopentanone
- 1-Cyclopenten-1-ol, acetate
- cyclopent-1-en-1-yl trifluoromethanesulfonate
- Trifluoroiodomethane
- Bpycu(CF3)3
- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine
- 1-(Trimethylsiloxy)cyclopentene
2-(trifluoromethyl)cyclopentan-1-one Preparation Products
2-(trifluoromethyl)cyclopentan-1-one Literatura relevante
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Pureza:99%
Cantidad:1g
Precio ($):337.0